molecular formula C13H7F4NO2 B8156191 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B8156191
M. Wt: 285.19 g/mol
InChI Key: KZMXVIGUDZOCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of fluorinated aromatic acids The presence of both fluorine and trifluoromethyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents like fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as vapor-phase chlorination/fluorination with transition metal-based catalysts like iron fluoride are also employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid
  • 5-Fluoro-2-(trifluoromethyl)phenylacetic acid
  • 5-Fluoro-2-(trifluoromethyl)phenylpropionic acid

Uniqueness

Compared to similar compounds, 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the nicotinic acid framework.

Properties

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-5-10(12(19)20)11(18-6-9)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMXVIGUDZOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.